5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione
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Overview
Description
5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione is a complex organic compound with the molecular formula C18H14N2O2 and a molecular weight of 290.316 g/mol This compound is characterized by its unique structure, which includes two methyl groups and a dihydrodibenzonaphthyridine core
Preparation Methods
The synthesis of 5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions, followed by cyclization and oxidation steps . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on the exact synthetic routes and reaction conditions are often proprietary and may vary between different research and industrial laboratories.
Chemical Reactions Analysis
5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest in biochemical research.
Mechanism of Action
The mechanism of action of 5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
5,11-Dimethyl-5,11-dihydrodibenzob,g1,5naphthyridine-6,12-dione can be compared with other similar compounds such as:
Dibenzonaphthyridines: These compounds share a similar core structure but may differ in the number and position of substituents.
Quinones: Structurally related compounds that undergo similar oxidation reactions.
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds have multiple aromatic rings and exhibit similar chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for targeted research applications.
Properties
IUPAC Name |
5,11-dimethylquinolino[3,2-b]quinoline-6,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-19-13-9-5-3-7-11(13)18(22)16-15(19)17(21)12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYCXXFBTUXJOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1C(=O)C4=CC=CC=C4N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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